molecular formula C18H12O9 B1198044 Dothistromin CAS No. 31456-72-1

Dothistromin

Cat. No. B1198044
CAS RN: 31456-72-1
M. Wt: 372.3 g/mol
InChI Key: FBPGRTYADYGYRG-AHBCHLHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dothistromin is an anthraquinone.

Scientific Research Applications

Toxin Interactions with Plants

Dothistromin, a fungal toxin, shows dose-dependent toxicity toward Pinus radiata embryos and leaf callus, with identified binding sites within small vesicles in the embryos. This indicates a potential role in plant-pathogen interactions (Jones et al., 1995).

Role in Pine Needle Blight

Dothistromin is a virulence factor in Dothistroma needle blight of pines, accumulating in lesions and affecting the fungal colonization of pine mesophyll. This suggests its importance in the disease process (Kabir et al., 2015).

Biosynthesis Similarities with Aflatoxin

Studies reveal similarities between dothistromin and aflatoxin biosynthetic pathways, indicating a shared origin and potential for comparative biochemical analysis (Bradshaw et al., 2006).

Cellular Tolerance Mechanisms

Research on the putative dothistromin transporter DotC in Dothistroma septosporum provides insights into how this fungus tolerates its own toxin, indicating the importance of compartmentalization for dothistromin tolerance (Bradshaw et al., 2009).

Genetic Studies and Disease Resistance

Genetic studies on dothistromin biosynthesis offer insights into the evolution of host specificity and pathogenicity in forest pathogens. These studies also assist in understanding resistance mechanisms in plants against such pathogens (Schwelm & Bradshaw, 2010).

properties

CAS RN

31456-72-1

Product Name

Dothistromin

Molecular Formula

C18H12O9

Molecular Weight

372.3 g/mol

IUPAC Name

(4R,6R,8S)-2,4,6,15,18-pentahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaene-13,20-dione

InChI

InChI=1S/C18H12O9/c19-6-1-2-7(20)12-11(6)14(22)5-3-8-13(16(24)10(5)15(12)23)18(25)4-9(21)27-17(18)26-8/h1-3,9,17,19-21,24-25H,4H2/t9-,17+,18-/m1/s1

InChI Key

FBPGRTYADYGYRG-AHBCHLHISA-N

Isomeric SMILES

C1[C@@H](O[C@H]2[C@@]1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O

SMILES

C1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O

Canonical SMILES

C1C(OC2C1(C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC(=C5C4=O)O)O)O)O

synonyms

dothistromin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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